An In-depth Technical Guide to the Synthesis and Properties of 4-Fluoro-3-nitrophenyl Azide
An In-depth Technical Guide to the Synthesis and Properties of 4-Fluoro-3-nitrophenyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrophenyl azide (FNPA), a versatile molecule with applications in biochemical research, particularly as a photoaffinity label. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and outlines essential safety and handling procedures.
Properties of 4-Fluoro-3-nitrophenyl Azide
4-Fluoro-3-nitrophenyl azide is an orange, crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the azide, nitro, and fluoro functional groups contributes to its unique reactivity and utility in various chemical applications.[2]
| Property | Value | Reference |
| CAS Number | 28166-06-5 | [1] |
| Molecular Formula | C₆H₃FN₄O₂ | [3] |
| Molecular Weight | 182.11 g/mol | [1][3] |
| Appearance | Orange powder or needles | [1] |
| Melting Point | 54-56 °C | [1] |
| Synonyms | FNPA, 4-Azido-1-fluoro-2-nitrobenzene | [1] |
Spectral Data
The structural characterization of 4-Fluoro-3-nitrophenyl azide is supported by various spectroscopic techniques. Representative spectral data are summarized below.
| Spectroscopic Data | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The fluorine and nitro groups will influence the chemical shifts and coupling patterns of the aromatic protons. |
| ¹³C NMR | Aromatic carbons generally resonate between 110-160 ppm. The carbon atoms attached to the fluorine, nitro, and azide groups will exhibit distinct chemical shifts. |
| IR Spectroscopy | A strong, characteristic absorption band for the azide (-N₃) stretching vibration is expected around 2100-2150 cm⁻¹.[4] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound. |
Note: Specific spectral data including ¹H NMR, ¹³C NMR, and Mass Spectrometry (GC) for 4-Azido-1-fluoro-2-nitrobenzene are available in the SpectraBase database.[5]
Synthesis of 4-Fluoro-3-nitrophenyl Azide
The synthesis of 4-Fluoro-3-nitrophenyl azide is a two-step process that begins with the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then converted to the final azide product via a diazotization reaction followed by treatment with sodium azide.
Synthesis Workflow
Caption: Synthesis pathway of 4-Fluoro-3-nitrophenyl azide.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-nitroaniline
This procedure is adapted from a known method for the nitration of p-fluoroaniline.
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonia solution (NH₄OH)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add p-fluoroaniline to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of p-fluoroaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 10 °C.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of concentrated ammonia solution until the product precipitates.
-
Filter the crude 4-fluoro-3-nitroaniline, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Synthesis of 4-Fluoro-3-nitrophenyl Azide
This is a general procedure for the conversion of an aromatic amine to an aryl azide.
Materials:
-
4-Fluoro-3-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ice
Procedure:
-
Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of 4-Fluoro-3-nitrophenyl azide will form.
-
Continue stirring the reaction mixture for 1-2 hours at 0-5 °C.
-
Filter the product, wash thoroughly with cold water, and dry under vacuum in the dark.
Safety and Handling
4-Fluoro-3-nitrophenyl azide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed.[3] | P264: Wash skin thoroughly after handling.[3] |
| H311: Toxic in contact with skin.[3] | P270: Do not eat, drink or smoke when using this product.[3] |
| H331: Toxic if inhaled.[3] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| H228: Flammable solid.[3] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Organic azides are potentially explosive and sensitive to heat, shock, and friction. It is crucial to avoid heating the solid material and to handle it with non-metal spatulas. For disposal, it is recommended to consult and adhere to institutional and local regulations for hazardous waste.
Applications
4-Fluoro-3-nitrophenyl azide is primarily used as a photoaffinity label in biochemical and pharmacological research.[6] Upon exposure to UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the active site of an enzyme. This property allows for the identification and characterization of binding sites of ligands, drugs, and other biologically active molecules.
References
- 1. 4-Fluoro-3-nitrophenyl Azide - ProChem, Inc. [prochemonline.com]
- 2. CAS 1516-60-5: 4-Nitrophenyl azide | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
